molecular formula C14H15N3O4 B12527918 2-(2-Methylimidazol-1-ylmethyl)pyridine fumarate CAS No. 946148-85-2

2-(2-Methylimidazol-1-ylmethyl)pyridine fumarate

Cat. No.: B12527918
CAS No.: 946148-85-2
M. Wt: 289.29 g/mol
InChI Key: VXGHNCAEIMCDOR-WLHGVMLRSA-N
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Description

2-(2-Methylimidazol-1-ylmethyl)pyridine fumarate is a chemical compound with the molecular formula C10H11N3.C4H4O4 and a molecular weight of 289.2866 . This compound is known for its unique structure, which includes a pyridine ring and an imidazole ring connected through a methylene bridge. The fumarate part of the compound is derived from fumaric acid, contributing to its overall stability and solubility.

Preparation Methods

The synthesis of 2-(2-Methylimidazol-1-ylmethyl)pyridine fumarate typically involves the reaction of 2-(2-Methylimidazol-1-ylmethyl)pyridine with fumaric acid. The reaction conditions often include the use of solvents such as ethanol or methanol and may require heating to facilitate the reaction. Industrial production methods may involve more efficient and scalable processes, such as continuous flow synthesis, to produce the compound in larger quantities .

Chemical Reactions Analysis

2-(2-Methylimidazol-1-ylmethyl)pyridine fumarate undergoes various chemical reactions, including:

    Oxidation: This compound can be oxidized using common oxidizing agents such as potassium permanganate or hydrogen peroxide, leading to the formation of oxidized derivatives.

    Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride, resulting in reduced forms of the compound.

    Substitution: The compound can undergo substitution reactions, particularly at the pyridine or imidazole rings, using reagents such as halogens or alkylating agents.

Scientific Research Applications

2-(2-Methylimidazol-1-ylmethyl)pyridine fumarate has several scientific research applications:

    Chemistry: It is used as a ligand in coordination chemistry to form complexes with metals, which can be studied for their catalytic properties.

    Biology: The compound is investigated for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Research is ongoing to explore its potential as a therapeutic agent, particularly in the treatment of diseases where modulation of specific molecular targets is required.

    Industry: It is used in the development of new materials and as an intermediate in the synthesis of other chemical compounds.

Mechanism of Action

The mechanism of action of 2-(2-Methylimidazol-1-ylmethyl)pyridine fumarate involves its interaction with specific molecular targets, such as enzymes or receptors. The compound can bind to these targets, modulating their activity and leading to various biological effects. The pathways involved may include inhibition of enzyme activity, disruption of cellular processes, or modulation of signal transduction pathways .

Comparison with Similar Compounds

2-(2-Methylimidazol-1-ylmethyl)pyridine fumarate can be compared with other similar compounds, such as:

This compound stands out due to its unique combination of a pyridine ring, an imidazole ring, and a fumarate moiety, which contribute to its distinct chemical and biological properties.

Properties

CAS No.

946148-85-2

Molecular Formula

C14H15N3O4

Molecular Weight

289.29 g/mol

IUPAC Name

(E)-but-2-enedioic acid;2-[(2-methylimidazol-1-yl)methyl]pyridine

InChI

InChI=1S/C10H11N3.C4H4O4/c1-9-11-6-7-13(9)8-10-4-2-3-5-12-10;5-3(6)1-2-4(7)8/h2-7H,8H2,1H3;1-2H,(H,5,6)(H,7,8)/b;2-1+

InChI Key

VXGHNCAEIMCDOR-WLHGVMLRSA-N

Isomeric SMILES

CC1=NC=CN1CC2=CC=CC=N2.C(=C/C(=O)O)\C(=O)O

Canonical SMILES

CC1=NC=CN1CC2=CC=CC=N2.C(=CC(=O)O)C(=O)O

Origin of Product

United States

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